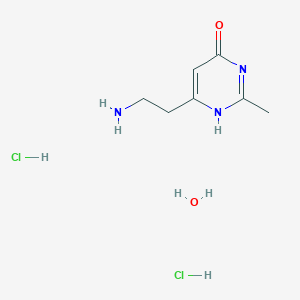
6-(2-aminoethyl)-2-methyl-1H-pyrimidin-4-one;hydrate;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The preparation of 6-(2-aminoethyl)-2-methyl-1H-pyrimidin-4-one;hydrate;dihydrochloride involves several synthetic routes and reaction conditions. One common method includes the formation of inclusion complexes with cyclodextrins. This process involves the determination of the inclusion formation constant and the use of various analytical techniques to evidence host inclusion . Industrial production methods for this compound are not widely documented, but the use of cyclodextrins suggests a focus on improving the physical, chemical, and biological characteristics of the compound.
Analyse Des Réactions Chimiques
6-(2-aminoethyl)-2-methyl-1H-pyrimidin-4-one;hydrate;dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. . Major products formed from these reactions are typically analyzed using advanced analytical techniques to ensure the desired outcomes.
Applications De Recherche Scientifique
6-(2-aminoethyl)-2-methyl-1H-pyrimidin-4-one;hydrate;dihydrochloride has a wide range of scientific research applications. In chemistry, it is used to study the inhibition of protein kinase D and its effects on cellular processes. In biology, the compound is crucial for maintaining the pluripotency of embryonic stem cells, making it valuable for stem cell research . In medicine, this compound’s ability to inhibit specific enzymes suggests potential therapeutic applications, although further research is needed to confirm its efficacy. Industrial applications of this compound are less documented but may involve the development of biotechnological substances with innovative properties .
Mécanisme D'action
The mechanism of action of 6-(2-aminoethyl)-2-methyl-1H-pyrimidin-4-one;hydrate;dihydrochloride involves the inhibition of protein kinase D enzymes. This inhibition promotes the maintenance of the undifferentiated state of embryonic stem cells by activating the PI3K/AKT signaling pathway . The compound’s ability to increase the level of AKT phosphorylation is crucial for its self-renewal-promoting effect on stem cells. The molecular targets and pathways involved in this process highlight the compound’s potential for various therapeutic applications.
Comparaison Avec Des Composés Similaires
6-(2-aminoethyl)-2-methyl-1H-pyrimidin-4-one;hydrate;dihydrochloride can be compared with other protein kinase D inhibitors, such as CID755673. While both compounds inhibit protein kinase D, this compound’s unique ability to form inclusion complexes with cyclodextrins sets it apart . This property enhances its solubility, stability, and overall effectiveness in various applications.
Propriétés
IUPAC Name |
6-(2-aminoethyl)-2-methyl-1H-pyrimidin-4-one;hydrate;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O.2ClH.H2O/c1-5-9-6(2-3-8)4-7(11)10-5;;;/h4H,2-3,8H2,1H3,(H,9,10,11);2*1H;1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLCPOPBNSTWNPT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=O)C=C(N1)CCN.O.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=O)C=C(N1)CCN.O.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Cl2N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














